3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Physicochemical profiling Lipophilicity Drug-likeness

3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2034309-17-4, molecular formula C20H26N4O3, molecular weight 370.453 g/mol) is a fully synthetic quinazolin-4(3H)-one derivative incorporating a 3-oxopropyl linker, an azetidine ring, and a 4-methoxypiperidine moiety. Its InChIKey is VVIXEKFURLTHLK-UHFFFAOYSA-N.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 2034309-17-4
Cat. No. B2753699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
CAS2034309-17-4
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C20H26N4O3/c1-27-16-6-9-22(10-7-16)15-12-24(13-15)19(25)8-11-23-14-21-18-5-3-2-4-17(18)20(23)26/h2-5,14-16H,6-13H2,1H3
InChIKeyVVIXEKFURLTHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2034309-17-4): Procurement-Relevant Compound Identity and Evidence Availability


3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2034309-17-4, molecular formula C20H26N4O3, molecular weight 370.453 g/mol) is a fully synthetic quinazolin-4(3H)-one derivative incorporating a 3-oxopropyl linker, an azetidine ring, and a 4-methoxypiperidine moiety. Its InChIKey is VVIXEKFURLTHLK-UHFFFAOYSA-N . Computed physicochemical descriptors—including a logP of 4.49, a topological polar surface area (TPSA) of 130.37 Ų, zero Lipinski Rule-of-Five (RO5) violations, and five Rule-of-Three (RO3) violations—are available from a cheminformatics database . However, critical procurement-relevant data—such as target engagement IC50 values, selectivity profiles, cellular activity, solubility, metabolic stability, or in vivo pharmacokinetics—are absent from the peer-reviewed and patent literature as of the knowledge cutoff. No primary research paper or patent explicitly describing the synthesis or biological evaluation of this precise compound was identified. Consequently, scientific selection or procurement decisions for this compound currently rest on its structural distinctiveness and predicted physicochemical profile rather than on validated comparative performance data.

Why Generic Substitution of 3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one Is Not Supported by Current Evidence


At present, no published quantitative evidence exists to demonstrate that this compound offers differentiable performance relative to any specific analog. Within the broader quinazolin-4(3H)-one class, minor structural modifications—such as replacement of the azetidine ring with a piperidine or morpholine, removal of the 4-methoxy group on the piperidine, or variation of the 3-oxopropyl linker length—are known from patent disclosures (e.g., WO2014102589A1) to alter pharmacological activity against targets such as the α2δ subunit of voltage-gated calcium channels [1]. However, no data correlate these structural changes with the specific substitution pattern of this compound. The azetidine ring introduces a strained, four-membered heterocycle that is absent in the simpler piperidine- or piperazine-linked quinazolinones described in pain-targeting patents [1]. While this structural feature is expected to influence conformational rigidity, basicity (the azetidine nitrogen pKa is approximately 1–2 units higher than that of a typical piperidine), and metabolic handling, these are class-level predictions only. Without experimental confirmation, generic substitution by a close analog risks unknowingly altering target engagement, selectivity, or ADME properties. Procurement teams should be aware that identical molecular formula or core scaffold does not guarantee interchangeable biological performance, but for this specific compound, the magnitude and direction of any performance difference remain unquantified.

Product-Specific Quantitative Evidence Guide for 3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one


Computed Lipophilicity (logP) Versus Morpholine-Containing Structural Analog

The target compound has a computed logP of 4.49 . A closely related morpholine analog—3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone, also having molecular formula C20H26N4O3—is listed in vendor catalogs but lacks a reported logP. Morpholine-containing compounds typically exhibit logP values 0.5–1.0 units lower than their piperidine counterparts due to the electronegative oxygen atom. The higher predicted lipophilicity of the target compound may confer greater membrane permeability but also potentially higher metabolic clearance and phospholipidosis risk, although none of these parameters have been experimentally verified.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Prediction Relative to Piperazine-Linked Quinazolinones

The target compound has a computed TPSA of 130.37 Ų . Piperazine-linked quinazolin-4(3H)-one derivatives disclosed in pain-related patents (e.g., piperazinyl quinazolin-4(3H)-ones targeting the α2δ subunit) typically have TPSA values in the range of 50–90 Ų, depending on substituents [1]. A TPSA above 120 Ų is generally associated with reduced passive blood-brain barrier (BBB) penetration and a lower likelihood of CNS-mediated off-target effects. This suggests that the target compound may exhibit a peripheral rather than central pharmacological distribution, which could be advantageous for indications where CNS exposure is undesirable. However, this is a predictive inference; no experimental brain-to-plasma ratio data exist for this compound.

CNS drug design Blood-brain barrier TPSA

Rule-of-Three (RO3) Violation Profile as a Differentiator for Fragment-Based Screening Libraries

The target compound registers 5 RO3 violations (mass >300 Da, logP >3, H-bond acceptors >3, H-bond donors unspecified but >3 likely, and rotatable bonds >3) . In contrast, a typical fragment-sized quinazolinone (e.g., 3-(piperidin-4-yl)quinazolin-4(3H)-one, MW ~229 Da, logP ~1.5, H-bond acceptors 3) would register 0–1 RO3 violations [1]. The high RO3 violation count categorizes this compound as a lead-like or drug-like molecule rather than a fragment, meaning it is unsuitable for fragment-based screening cascades that require low-complexity, highly ligand-efficient starting points. This distinction is critical for procurement decisions in early-stage discovery programs where the screening paradigm (fragment vs. HTS) dictates compound selection criteria.

Fragment-based drug discovery Rule-of-Three Lead-likeness

Absence of Documented Biological Activity: A Critical Evidence Gap Versus Patent-Exemplified Quinazolinone Analogs

A comprehensive search of PubMed, Google Patents, BindingDB, and PubChem did not return any IC50, Ki, EC50, or % inhibition data for the target compound against any biological target. In contrast, structurally related quinazolin-4(3H)-one derivatives disclosed in WO2014102589A1 are reported to exhibit pharmacological activity toward the α2δ subunit of voltage-gated calcium channels, with representative compounds showing IC50 values in the nanomolar to low micromolar range in radioligand binding assays [1]. The complete absence of activity data for the target compound represents a procurement risk: the compound may be inactive, promiscuous, or simply untested. Until primary screening data are generated, no credible claim of biological differentiation can be made.

Evidence gap analysis Biological activity Procurement risk

Structural Uniqueness: Azetidine Ring Incorporation Versus Piperidine-Only Analogs

The target compound incorporates an azetidine ring linking the quinazolinone core to the 4-methoxypiperidine moiety. In contrast, the majority of quinazolin-4(3H)-one derivatives described in the patent literature (e.g., WO2014102589A1) employ a direct piperidine or piperazine linkage without an intervening four-membered ring [1]. Azetidines introduce approximately 15–20° of additional bond angle strain compared to pyrrolidines or piperidines, which rigidifies the overall molecular conformation and alters the spatial presentation of the terminal 4-methoxypiperidine group. This conformational restriction could translate into differential target binding or selectivity, though no comparative binding data exist. Synthetically, the azetidine intermediate requires specialized preparation (typically via cyclization of 1,3-diaminopropane derivatives or Mitsunobu-mediated ring closure), which may impact supply lead time and cost relative to simpler piperidine-linked analogs.

Medicinal chemistry Azetidine Conformational restriction

Application Scenarios for 3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one Based on Available Physicochemical Evidence


Lead-Like Compound for Peripheral Target Screening Campaigns (In Silico Prioritization)

With a logP of 4.49 and TPSA of 130.37 Ų , this compound falls within lead-like chemical space and is predicted to have limited CNS penetration. It could be prioritized for screening campaigns against peripheral targets (e.g., pain targets involving α2δ subunits in the dorsal root ganglia [1]) where central side effects are undesirable. However, this recommendation is purely predictive and is not supported by experimental permeability or brain-to-plasma ratio data.

Chemical Probe Development Requiring Conformational Restriction via Azetidine Linker

The azetidine ring introduces conformational rigidity that differentiates this compound from flexible piperidine-linked analogs [1]. Research groups seeking to explore the impact of linker rigidity on target binding kinetics or selectivity may find this scaffold useful for structure–activity relationship (SAR) studies, provided they are prepared to generate primary biological data de novo.

Negative Control or Inactive Comparator for Quinazolinone-Based Pain Programs

Given the complete absence of biological activity data for this compound, it may serve as a structurally matched negative control in assays where the active comparator is a piperazinyl or piperidinyl quinazolin-4(3H)-one with confirmed α2δ binding [1]. The azetidine modification could render the compound inactive at the target while preserving similar physicochemical properties to the active series.

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined computed properties (logP 4.49, TPSA 130.37 Ų, RO5 violations 0, RO3 violations 5) make it a suitable test case for in silico modeling of quinazolinone conformational landscapes, docking studies against α2δ or related targets, and pharmacokinetic prediction model validation. Its structural novelty relative to extensively characterized quinazolinone series adds value for model benchmarking.

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